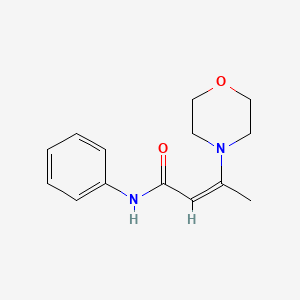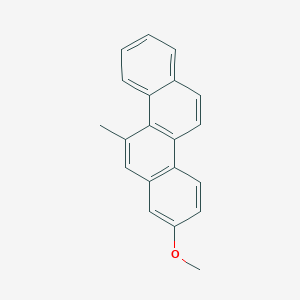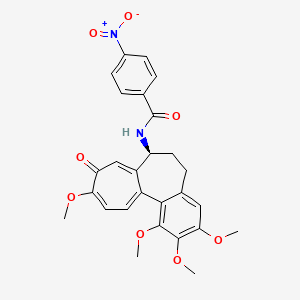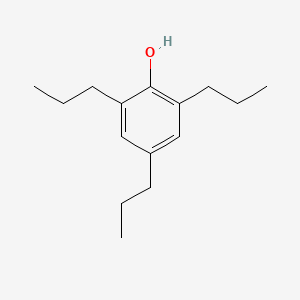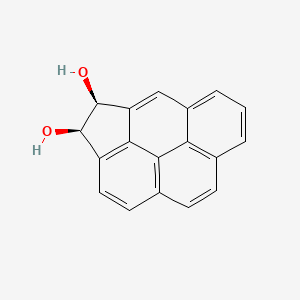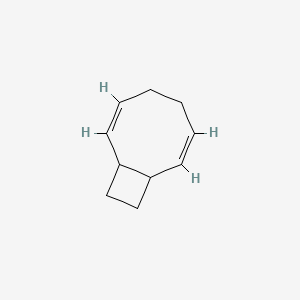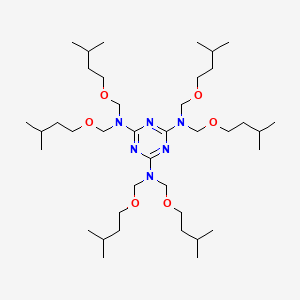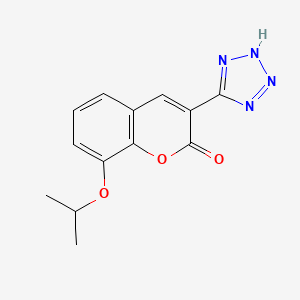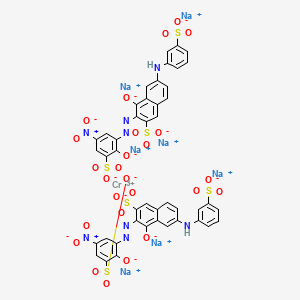
Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium is a complex inorganic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, nitro, and sulfonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium typically involves multi-step organic reactions. The process may start with the preparation of the azo compound through diazotization and coupling reactions. The chromate complex is then formed by reacting the azo compound with a chromate salt under controlled pH and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with precise control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous monitoring systems would be essential to maintain the quality of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate group can participate in oxidation reactions, converting other substances to their oxidized forms.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound can be used as a reagent for various analytical and synthetic purposes. Its complex structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in the laboratory.
Biology
In biological research, the compound’s ability to interact with biomolecules can be exploited for studying enzyme mechanisms or as a probe in biochemical assays.
Medicine
Potential medical applications include its use as a diagnostic agent or in drug development, where its unique properties can be harnessed to target specific biological pathways.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium involves its interaction with molecular targets through its functional groups. The chromate group can act as an oxidizing agent, while the azo and sulfonate groups can participate in binding interactions with proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium
- Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, hexasodium
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it suitable for specific applications.
属性
CAS 编号 |
72765-47-0 |
|---|---|
分子式 |
C44H22CrN8Na7O26S6 |
分子量 |
1484.0 g/mol |
IUPAC 名称 |
heptasodium;chromium(3+);3-[(5-nitro-2-oxido-3-sulfonatophenyl)diazenyl]-4-oxido-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/2C22H16N4O13S3.Cr.7Na/c2*27-21-16-8-13(23-12-2-1-3-15(7-12)40(31,32)33)5-4-11(16)6-18(41(34,35)36)20(21)25-24-17-9-14(26(29)30)10-19(22(17)28)42(37,38)39;;;;;;;;/h2*1-10,23,27-28H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;;;;;/q;;+3;7*+1/p-10 |
InChI 键 |
RSJLIHLXUBPTDB-UHFFFAOYSA-D |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
